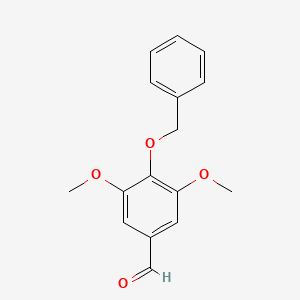
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
Descripción general
Descripción
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a chemical compound that is part of a broader class of organic molecules known for their aromatic characteristics and functional groups. The compound features a benzaldehyde core with methoxy and benzyloxy substituents, which influence its reactivity and physical properties. While the specific compound is not directly synthesized in the provided papers, related compounds and methodologies offer insights into its potential synthesis and properties.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding how 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde might be synthesized. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes, which are structurally similar to the compound . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack (V-H) reaction suggests a possible synthetic route for the target compound, with modifications to the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can be inferred from related compounds. For example, the crystal structure of a dihydropyridine derivative synthesized from a dimethoxybenzaldehyde precursor provides insights into the spatial arrangement of methoxy groups on a benzene ring . This information can be extrapolated to predict the molecular geometry and potential intermolecular interactions of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde.
Chemical Reactions Analysis
The reactivity of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can be anticipated based on the behavior of similar compounds. The synthesis of 4-benzyloxy-2-methoxybenzaldehyde and its subsequent reactions indicate that the benzyloxy and methoxy groups can withstand certain conditions without degradation . Moreover, the synthesis of various derivatives from a triazolone compound with a hydroxybenzylidenamino moiety suggests that the aldehyde group in 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde would be reactive towards nucleophilic addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde can be deduced from the properties of structurally related compounds. For instance, the solubility and acidity of triazolone derivatives in non-aqueous media provide a reference for the potential solubility and acidity of the compound of interest . The stability and fluorescence of a dithiobis derivative used for aromatic aldehyde detection also suggest that 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde may exhibit stability under certain conditions and could potentially be used in fluorescence-based applications .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound has been used in the synthesis of novel chalcone derivatives, which have shown promising antimicrobial activity .
- Methods of Application: The chalcone derivatives were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results: The synthesized compounds were screened for antimicrobial activity and showed positive results .
Synthesis of Neurotrophic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: “4-(Benzyloxy)-3,5-dimethoxybenzaldehyde” has been used in the first enantioselective total synthesis of a neurotrophic compound called (-)-talaumidin .
- Methods of Application: The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results: The successful synthesis of (-)-talaumidin, a neurotrophic compound, was achieved .
Synthesis of Transition Metal Complexes
- Scientific Field: Inorganic Chemistry
- Application Summary: This compound has been used in the synthesis of transition metal complexes derived from Schiff base ligands .
- Methods of Application: The transition metal complexes were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal(II) complexes showed potent in vitro antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .
Synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid
- Scientific Field: Organic Chemistry
- Application Summary: “4-(Benzyloxy)-3,5-dimethoxybenzaldehyde” has been used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .
- Methods of Application: The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results: The successful synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid was achieved .
Investigation of Crystalline Effects
- Scientific Field: Physical Chemistry
- Application Summary: The properties of 4-(benzyloxy)benzaldehyde, a pharmaceutically important compound, have been investigated through density functional theory (DFT) calculations .
- Methods of Application: The properties of original crystalline and optimized gaseous structures have been evaluated to recognize the crystalline effects .
- Results: The study provided insights into the crystalline effects on the properties of 4-(benzyloxy)benzaldehyde .
Molecular Docking Studies
- Scientific Field: Bioinformatics
- Application Summary: This compound has been used in molecular docking studies to understand its interaction with enzymes .
- Methods of Application: The molecular docking of the compound and its Cu(II) complex with the enzyme C. albicans sterol 14-alpha demethylase was performed .
- Results: The docking studies suggested the potential interaction of the compound with the enzyme .
Direcciones Futuras
The future directions of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde research could involve further exploration of its potential applications in the treatment of various diseases. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives was designed, synthesized, and evaluated for the treatment of Parkinson’s disease .
Propiedades
IUPAC Name |
3,5-dimethoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQUHZIDRBKPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215586 | |
| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde | |
CAS RN |
6527-32-8 | |
| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006527328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)
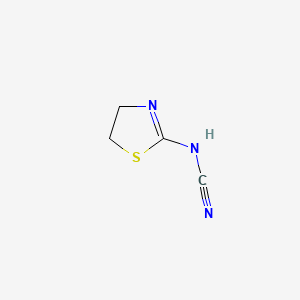


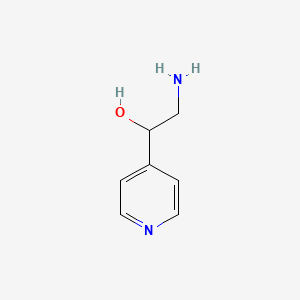



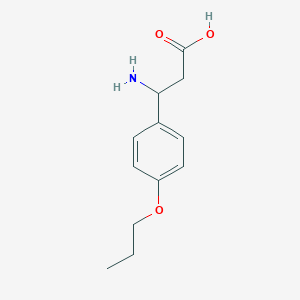

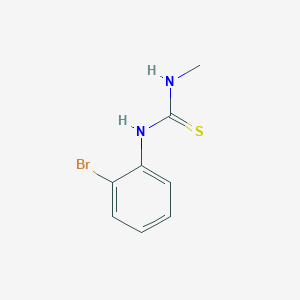
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)
